![molecular formula C11H11F4NO2 B3050065 Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate CAS No. 2345-05-3](/img/structure/B3050065.png)
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate
Overview
Description
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is a chemical compound . It is also known as N-<4-Fluor-3-trifluormethyl-phenyl>-glycin-ethylester .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and their derivatives, which are structurally similar to the compound , has been extensively studied . These compounds are often used in the agrochemical and pharmaceutical industries . The synthesis typically involves the reaction of 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid .Molecular Structure Analysis
The molecular structure of Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is characterized by a C10H8F4O2 formula and a molecular weight of 236.1629 .Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl groups are complex and varied. The mechanism is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Physical And Chemical Properties Analysis
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Scientific Research Applications
Synthesis and Characterization
Research on similar fluorinated compounds focuses on their synthesis and characterization, highlighting their potential in creating new materials and compounds. For instance, the synthesis and crystal structure analysis of related compounds provide insights into their molecular structures and potential chemical properties (Sapnakumari et al., 2014). Such studies are fundamental in understanding the chemical behavior and potential applications of these compounds in various scientific fields.
Molecular Probes and Sensors
Fluorinated compounds are often explored for their applications as molecular probes and sensors due to their unique electronic properties. Research on fluorinated o-aminophenol derivatives, for instance, has shown their utility in measuring intracellular pH, offering a pathway for the development of sensitive and selective biological sensors (Rhee et al., 1995).
Material Science and Organic Synthesis
In material science and organic synthesis, fluorinated compounds are valued for their unique reactivity and stability. Studies on the synthesis of fluorinated dialkyl derivatives reveal their potential in creating new organic materials with desirable properties, such as increased stability and reactivity (Yavari et al., 2005). These properties are essential for developing advanced materials for various applications, including pharmaceuticals, electronics, and coatings.
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .
properties
IUPAC Name |
ethyl 2-[4-fluoro-3-(trifluoromethyl)anilino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-2-18-10(17)6-16-7-3-4-9(12)8(5-7)11(13,14)15/h3-5,16H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGCSEGSUWTJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307191 | |
Record name | ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate | |
CAS RN |
2345-05-3 | |
Record name | NSC190343 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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